Z-D-Pro-OH
Overview
Description
Z-D-Pro-OH: N-Benzyloxycarbonyl-D-proline , is an organic compound with the chemical formula C₁₃H₁₅NO₄ . It is a white solid that is soluble in organic solvents and has a relatively high melting point and boiling point . This compound is a chiral molecule with a D-configuration and is often used as a reagent to protect amino acids in organic synthesis .
Mechanism of Action
- Role : PRODH/POX catalyzes the conversion of proline into ∆1-pyrroline-5-carboxylate (P5C). During this process, electrons are transferred to the electron transport chain, producing ATP for cell survival, or they directly reduce oxygen, generating reactive oxygen species (ROS) that can induce apoptosis or autophagy .
- Z-D-Pro-OH drives apoptosis, autophagy, or survival, depending on the metabolic context. The mechanism for the differential PRODH/POX-dependent functions remains a challenge in cancer cell biology .
- Collagen Biosynthesis : Up-regulation of collagen prolyl hydroxylases (involved in collagen biosynthesis) affects proline availability. Collagen metabolism plays a role in determining cancer development and progression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
N-Benzyloxycarbonyl-D-proline is an N-Cbz-protected form of D-proline . It is used to prepare trichostatin A and trapoxin B analogs as histone deacetylase inhibitors . It is also used to prepare potent and selective nonpeptide inhibitors of caspases 3 and 7 .
Cellular Effects
The cellular effects of N-Benzyloxycarbonyl-D-proline are not well-studied. It is known that the compound can affect cellular processes through its role in the preparation of other bioactive compounds. For example, it is used in the synthesis of histone deacetylase inhibitors, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of N-Benzyloxycarbonyl-D-proline is not well-understood. It is known to be involved in the synthesis of other bioactive compounds. For example, it is used in the preparation of histone deacetylase inhibitors, which can bind to enzymes and alter their activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored in a dark place at room temperature .
Metabolic Pathways
It is known that the compound is an N-Cbz-protected form of D-proline , suggesting that it may be involved in proline metabolism.
Transport and Distribution
It is known that the compound is soluble in chloroform, DMSO, ethanol, and methanol .
Preparation Methods
The preparation of N-Benzyloxycarbonyl-D-proline generally involves the following steps :
- The proline benzyl ester is then esterified to N-Benzyloxycarbonyl-D-proline by acid or base catalysis .
D-proline reacts with benzyl alcohol: to generate .
Chemical Reactions Analysis
N-Benzyloxycarbonyl-D-proline: undergoes various types of chemical reactions, including:
Scientific Research Applications
N-Benzyloxycarbonyl-D-proline: has several scientific research applications, including:
Peptide Synthesis: It is used as a starting material to prepare various peptides of pharmacological importance.
Fluorophore-Labeled Peptides: It is used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers.
Human Neutrophil Elastase Inhibitors: It is used as a reactant to synthesize benzoxazole-derived human neutrophil elastase inhibitors.
Comparison with Similar Compounds
N-Benzyloxycarbonyl-D-proline: can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-L-proline: This compound has a similar structure but with an L-configuration.
N-Cbz-DL-proline: This compound is a proline derivative used for the synthesis of various agents.
The uniqueness of N-Benzyloxycarbonyl-D-proline lies in its D-configuration, which makes it suitable for specific applications in peptide synthesis and other chemical reactions .
Properties
IUPAC Name |
(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVXCZADZNAMJ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214085 | |
Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-31-5 | |
Record name | N-(Benzyloxycarbonyl)-D-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6404-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006404315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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